molecular formula C11H10N2O4S B12121821 (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid

(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B12121821
M. Wt: 266.28 g/mol
InChI Key: POPZLMSLQCIHCA-YVMONPNESA-N
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Description

(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a pyrrole moiety, and an acetic acid group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine ring structure.

    Pyrrole Derivatives: Compounds containing the pyrrole moiety.

    Acetic Acid Derivatives: Compounds with an acetic acid group.

Uniqueness

(Z)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to its combination of a thiazolidine ring, pyrrole moiety, and acetic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H10N2O4S/c1-12-4-2-3-7(12)5-8-10(16)13(6-9(14)15)11(17)18-8/h2-5H,6H2,1H3,(H,14,15)/b8-5-

InChI Key

POPZLMSLQCIHCA-YVMONPNESA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O

Origin of Product

United States

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